5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride CAS 1060817-61-9 properties
5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride CAS 1060817-61-9 properties
An In-depth Technical Guide to 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride (CAS 1060817-61-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride, a key intermediate for chemical synthesis. By synthesizing available data and established chemical principles, this document serves as a resource for researchers looking to utilize this compound in their work, offering insights into its properties, reactivity, synthesis, and handling.
Compound Identity and Physicochemical Properties
5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride, also known by its synonym 5-[(methylamino)carbonyl]-3-thiophenesulfonyl chloride, is a substituted thiophene derivative. Its structural features—a reactive sulfonyl chloride group and a carboxamide moiety on a thiophene scaffold—make it a valuable building block in medicinal and agrochemical research.[1][2] Thiophene-based molecules are prevalent in numerous pharmaceuticals due to their diverse biological activities.[3]
Table 1: Physicochemical Properties of 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride
| Property | Value | Source(s) |
| CAS Number | 1060817-61-9 | [4] |
| Molecular Formula | C₆H₆ClNO₃S₂ | [4] |
| Molecular Weight | 239.7 g/mol | [4] |
| Physical Form | Solid | [4] |
| Purity | Typically ≥95% | [4] |
| Synonyms | 5-[(methylamino)carbonyl]-3-thiophenesulfonyl chloride | |
| InChI Key | IDELKMMSLSKSLV-UHFFFAOYSA-N | [4] |
Reactivity and Mechanistic Considerations
The chemical behavior of this molecule is dominated by the highly electrophilic sulfonyl chloride functional group. The sulfur atom is rendered significantly electron-deficient by the two oxygen atoms and the chlorine atom, making it a prime target for nucleophilic attack.[5]
Nucleophilic Substitution
The primary reaction pathway involves nucleophilic substitution at the sulfonyl sulfur, where the chloride ion acts as an excellent leaving group. This reactivity is fundamental to its utility as a synthetic intermediate.[5]
-
Sulfonamide Formation: Reaction with primary or secondary amines yields sulfonamides, a critical pharmacophore in many drug classes, including antibiotics and diuretics. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[5]
-
Sulfonate Ester Formation: Alcohols react with the sulfonyl chloride to form sulfonate esters. This is a common strategy in organic synthesis to convert a poor leaving group (hydroxyl) into a superior one (sulfonate).[5]
Caption: General reaction of a sulfonyl chloride with a nucleophile.
Proposed Synthesis Pathway
Caption: Proposed synthetic workflow for the target compound.
General Experimental Protocol (Chlorosulfonation)
This protocol is a generalized procedure and requires optimization for this specific substrate. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), charge the precursor, N-methyl-2-methylthiophene-5-carboxamide.
-
Cooling: Cool the flask to 0-5 °C using an ice-water bath. Anhydrous conditions are critical as sulfonyl chlorides react violently with water.[7]
-
Reagent Addition: Slowly add chlorosulfonic acid (ClSO₃H) dropwise via the addition funnel, maintaining the internal temperature below 10 °C. The reaction is often exothermic.
-
Reaction: After the addition is complete, allow the mixture to stir at low temperature for a specified period (e.g., 1-3 hours), monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice. The product, being insoluble in the aqueous acidic medium, should precipitate.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the crude solid with cold water to remove residual acid, and then dry under vacuum. Further purification may be achieved by recrystallization from a suitable solvent or by column chromatography.
Analytical Characterization Profile
Definitive structural confirmation relies on a combination of spectroscopic methods. The following table outlines the expected spectral characteristics for this compound based on its structure and data from analogous molecules.[8][9][10]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | - Thiophene Protons (2H): Two distinct singlets or doublets in the aromatic region (δ 7.0-8.0 ppm). The exact chemical shifts are influenced by the electron-withdrawing sulfonyl chloride and electron-donating/withdrawing nature of the carboxamide. - Amide NH (1H): A broad singlet, chemical shift is solvent-dependent. - N-Methyl (3H): A singlet or doublet (if coupled to NH) around δ 2.8-3.2 ppm. - Thiophene-Methyl (3H): A singlet around δ 2.5-2.8 ppm.[10] |
| ¹³C NMR | - Thiophene Carbons: Signals expected in the range of δ 120-150 ppm. - Carbonyl Carbon: Signal expected around δ 160-170 ppm. - Methyl Carbons: Signals for the N-methyl and thiophene-methyl groups in the aliphatic region (δ 20-40 ppm). |
| IR Spectroscopy | - S=O stretch (Sulfonyl Chloride): Two strong, characteristic absorption bands at ~1370-1390 cm⁻¹ (asymmetric) and ~1170-1190 cm⁻¹ (symmetric).[8] - C=O stretch (Amide I): Strong absorption band around 1640-1680 cm⁻¹. - N-H stretch (Amide): A band in the region of 3200-3400 cm⁻¹. - C-H stretch (Aromatic/Alkyl): Bands around 3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (239.7 g/mol ), exhibiting a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% intensity of M⁺) and two sulfur atoms. |
Safety, Handling, and Storage
Due to its reactivity, 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride requires careful handling.
-
Hazard Classification: The compound is classified as corrosive (GHS05) and causes severe skin burns and eye damage (H314).[4][7][11] The signal word is "Danger".[4]
-
Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[11][12] Handle only in a well-ventilated area or fume hood. Avoid breathing dust, fumes, or vapors.[11]
-
Storage: Store in a tightly sealed container in a cool (2-8 °C), dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[4] The material is sensitive to air and moisture.[7][13]
-
Incompatibilities: Avoid contact with water, strong bases, strong oxidizing agents, and strong reducing agents.[7][13] The reaction with water can be violent and may liberate toxic gas.[7]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water/shower.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
-
Applications in Research and Development
The bifunctional nature of this molecule makes it a versatile intermediate for the synthesis of more complex structures, particularly for drug discovery pipelines.
Caption: Role as a precursor to diverse chemical scaffolds.
-
Scaffold for Bioactive Agents: The thiophene carboxamide scaffold itself is recognized for its potential in developing antiproliferative agents.[3] By using the sulfonyl chloride handle to append other pharmacophoric groups, libraries of novel compounds can be generated for screening.
-
Development of Kinase Inhibitors: Many kinase inhibitors incorporate a sulfonamide linkage. This compound provides a pre-functionalized thiophene core that can be elaborated into potential inhibitors of various protein kinases, which are key targets in oncology.[14]
-
Agrochemical Synthesis: Thiophene derivatives are also used in the development of herbicides and other agrochemicals.[15] This intermediate could serve as a starting point for novel active ingredients.
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